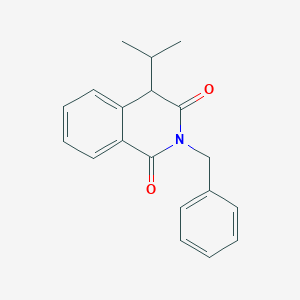
2-Butanone, 3-bromo-1-chloro-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanone, 3-bromo-1-chloro-4-phenyl- is an organic compound with a complex structure that includes a butanone backbone substituted with bromine, chlorine, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3-bromo-1-chloro-4-phenyl- typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a butanone derivative, followed by the introduction of a phenyl group. Specific reagents and conditions may vary, but common steps include:
Bromination: Using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Chlorination: Using chlorine (Cl2) or a chlorinating agent like thionyl chloride (SOCl2).
Phenyl Group Introduction: This can be achieved through a Friedel-Crafts alkylation reaction using benzene (C6H6) and a suitable catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-Butanone, 3-bromo-1-chloro-4-phenyl- can undergo various chemical reactions, including:
Substitution Reactions: Both the bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The phenyl group can participate in electrophilic addition reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide (OH-) or amines (NH2-) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of derivatives with different functional groups replacing the halogens.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Butanone, 3-bromo-1-chloro-4-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Butanone, 3-bromo-1-chloro-4-phenyl- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can affect various biochemical pathways, potentially leading to therapeutic effects or toxicological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-butanone: Similar structure but lacks the phenyl group.
3-Chloro-2-butanone: Similar structure but lacks the bromine and phenyl group.
4-Phenyl-2-butanone: Similar structure but lacks the halogen substituents.
Uniqueness
2-Butanone, 3-bromo-1-chloro-4-phenyl- is unique due to the combination of bromine, chlorine, and phenyl group substitutions on the butanone backbone
Propiedades
Número CAS |
192709-34-5 |
|---|---|
Fórmula molecular |
C10H10BrClO |
Peso molecular |
261.54 g/mol |
Nombre IUPAC |
3-bromo-1-chloro-4-phenylbutan-2-one |
InChI |
InChI=1S/C10H10BrClO/c11-9(10(13)7-12)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clave InChI |
KSFDXQWRXKHQKD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)CCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{[4-Chloro-2-(diphenylamino)-1,3-thiazol-5-yl]methylidene}propanedinitrile](/img/structure/B12558049.png)





![{5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile](/img/structure/B12558103.png)



![2,2'-(Hexane-1,6-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B12558123.png)

